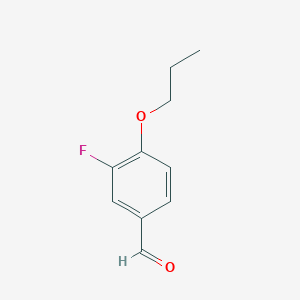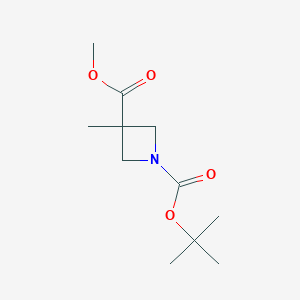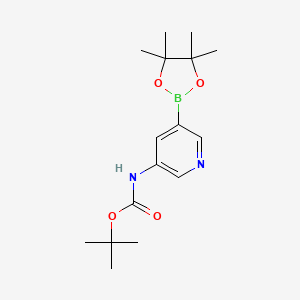
3-Fluoro-4-propoxybenzaldehyde
Übersicht
Beschreibung
3-Fluoro-4-propoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as fluorobenzaldehydes . Fluorobenzaldehydes are a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
3-Fluoro-4-propoxybenzaldehyde has been utilized in the synthesis of various organic compounds, demonstrating a range of biological activities. The synthesis of thiazolidin-4-one derivatives using 4-Fluorobenzaldehyde has shown promising antioxidant activity, suggesting potential applications in combating oxidative stress-related diseases (El Nezhawy et al., 2009). Additionally, fluorinated analogues of combretastatin A-4, synthesized using a series of fluorinated benzaldehydes, including derivatives similar to this compound, have demonstrated significant in vitro anticancer properties, underscoring the compound's potential in cancer treatment research (Lawrence et al., 2003).
Chemical Synthesis and Characterization
Fluorinated Compounds in Material Science
The incorporation of fluorinated compounds like this compound into material synthesis has been explored for enhancing specific material properties. For instance, fluorinated microporous polyaminals have shown increased surface areas and improved CO2 adsorption capabilities, indicating their potential use in environmental applications such as gas capture and storage (Li et al., 2016).
Spectroscopy and Structural Analysis
Detailed structural and vibrational characterization of related fluorobenzaldehydes has been conducted using techniques like X-ray diffraction and vibrational spectroscopy. These studies provide crucial insights into the molecular behavior of these compounds under various conditions, contributing to the understanding of their reactivity and stability in different environments (Tursun et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that fluoro-organic compounds have been studied for their potential in various applications, including the pharmaceutical and agrochemical industries .
Mode of Action
Fluorination in organic compounds can alter molecular recognition by biological systems . For instance, fluorination at C3 has been shown to invert the natural preference of hydroxyproline from C4-exo to C4-endo pucker .
Biochemical Pathways
Fluoro-organic compounds have been associated with various biological effects, including potential carcinogenicity and neurotoxicity .
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-propoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenase and cytochrome P450. These interactions are primarily due to the aldehyde functional group, which can undergo oxidation and reduction reactions. The fluorine atom enhances the compound’s reactivity by influencing the electron distribution within the molecule, making it a potent inhibitor or activator of certain enzymatic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. In some cell types, this compound has been observed to cause apoptosis, while in others, it may promote cell proliferation depending on the concentration and exposure duration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing oxidative damage or signaling cascades. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and air. In vitro studies have shown that its effects on cellular function can vary with time, with initial exposure leading to acute oxidative stress and longer exposure resulting in adaptive cellular responses or chronic toxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can cause severe toxicity, including liver and kidney damage, due to its potent oxidative properties. Threshold effects have been observed, where a slight increase in dosage leads to a significant escalation in toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase and cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The compound’s metabolism is also influenced by the presence of cofactors such as NAD+ and FAD .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly found in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications can also affect its stability and interaction with other biomolecules .
Eigenschaften
IUPAC Name |
3-fluoro-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJONVSVSLGOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidine](/img/structure/B1398721.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)

![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)

![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
![[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid](/img/structure/B1398729.png)

![2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1398736.png)
![4,4,5,5-Tetramethyl-2-(4-phenylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1398738.png)
![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)

![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)